

Application Notes and Protocols for Umbralisib Tosylate in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib Tosylate, a dual inhibitor of phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ), has been investigated for its therapeutic potential in various hematological malignancies.[1][2] Preclinical studies in animal models are crucial for evaluating its efficacy, pharmacokinetics, and safety profile.[1][2] These application notes provide detailed protocols for the preparation and administration of **Umbralisib Tosylate** for use in animal research, particularly in rodent models of lymphoma.

Umbralisib inhibits PI3K δ , a key component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[3] Additionally, its inhibition of CK1 ϵ is believed to contribute to its anti-cancer effects.[3] While initially granted accelerated approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later withdrawn from the market due to safety concerns in a clinical trial.[3][4] Nevertheless, it remains a valuable tool for preclinical research into PI3K δ and CK1 ϵ signaling pathways.

Data Presentation

Pharmacokinetic Parameters of Umbralisib in Rodents



Paramet er	Species	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/m L)	Vehicle	Referen ce
Umbralisi b	Rat	10 mg/kg, Oral	283.8 ± 84.7	3.7 ± 0.5	5416.7 ± 1451.8	Not Specified	[5]
Umbralisi b	Mouse	100 mg/kg/da y, Oral	Not Reported	Not Reported	Exposure compara ble to human 800 mg dose	Not Specified	[6]

In Vivo Efficacy of Umbralisib Tosylate

Animal Model	Cancer Type	Treatment Regimen	Efficacy Endpoint	Results	Reference
NOD/SCID Mice	T-cell Acute Lymphoblasti c Leukemia (T-ALL) Xenograft	150 mg/kg/day, p.o.	Tumor Growth Inhibition	Significant tumor shrinkage by day 25	Not explicitly detailed in provided search results
Pregnant Mice	Embryo-fetal development study	100, 200, 400 mg/kg/day, p.o.	Development al outcomes	Adverse outcomes observed at all doses	[6]

Experimental Protocols Preparation of Umbralisib Tosylate for Oral Gavage

Objective: To prepare a homogenous suspension of **Umbralisib Tosylate** suitable for oral administration in rodents.

Materials:



- Umbralisib Tosylate powder
- Propylene glycol
- Ethanol (95-100%)
- Sterile microcentrifuge tubes
- Sterile magnetic stir bar and stir plate (optional)
- Sonicator (optional)
- Vortex mixer
- Pipettes and sterile tips

Protocol:

- Vehicle Preparation:
 - Prepare the vehicle by mixing 95% propylene glycol and 5% ethanol. For example, to prepare 10 mL of vehicle, mix 9.5 mL of propylene glycol with 0.5 mL of ethanol.
 - Vortex the solution thoroughly to ensure it is homogenous.
- Calculating the Amount of Umbralisib Tosylate:
 - Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
 - Example Calculation for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume:
 - Dose for one mouse = 10 mg/kg * 0.025 kg = 0.25 mg
 - Volume to administer = 10 mL/kg * 0.025 kg = 0.25 mL
 - Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL
- Preparation of Umbralisib Tosylate Suspension:



- Weigh the required amount of **Umbralisib Tosylate** powder and place it in a sterile microcentrifuge tube.
- Add a small amount of the vehicle to the powder to create a paste. This helps in the initial dispersion of the compound.
- Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.
- For higher concentrations or if the compound is difficult to suspend, use of a sterile
 magnetic stir bar for a longer duration or brief sonication in a water bath may be beneficial.
 Ensure the solution does not overheat during sonication.
- Visually inspect the suspension for any large aggregates. A well-prepared suspension should appear uniform.
- Prepare the suspension fresh daily. If storage is necessary, store at 2-8°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Subcutaneous Lymphoma Xenograft Model in Mice

Objective: To evaluate the in vivo efficacy of **Umbralisib Tosylate** against a subcutaneous lymphoma xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID, NSG)
- Lymphoma cell line (e.g., a suitable human or murine lymphoma line)
- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional)
- Syringes and needles (27-30 gauge)
- Calipers



- Umbralisib Tosylate suspension (prepared as described above)
- Oral gavage needles (20-22 gauge, ball-tipped)

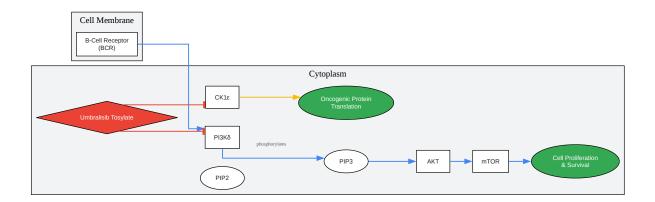
Protocol:

- Cell Preparation and Implantation:
 - Culture the chosen lymphoma cell line under standard conditions.
 - \circ Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100 μ L). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate and growth.
 - Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
 - Measure tumor dimensions (length and width) with calipers 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- Treatment Administration:
 - Randomize the mice into treatment and control groups once the tumors reach the desired size.
 - Administer Umbralisib Tosylate suspension or vehicle control orally via gavage daily at the desired dose (e.g., 150 mg/kg). The dosing volume should be consistent across all animals (e.g., 10 mL/kg).
- Efficacy Evaluation:
 - Continue to monitor tumor growth and body weight throughout the study.
 - Primary endpoints may include tumor growth inhibition, tumor regression, and survival.



 At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

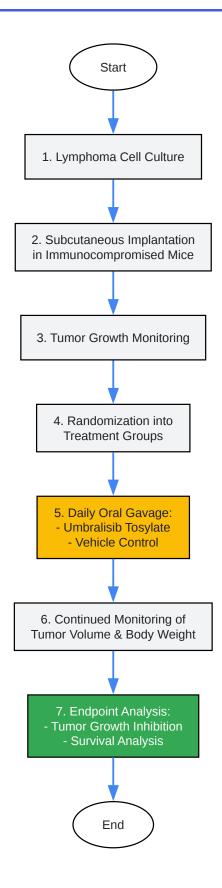
Visualizations



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Caption: Umbralisib Tosylate Signaling Pathway.





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Caption: Xenograft Model Experimental Workflow.



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